Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Related Analogs
Traditional synthetic routes provide a reliable foundation for obtaining this compound and its structural analogs. The most prominent of these is the Knoevenagel condensation, alongside methods utilizing specialized precursors.
The Knoevenagel condensation is the most widely employed method for synthesizing this compound and related compounds. taylorandfrancis.comresearchgate.net This reaction involves the condensation of an active methylene (B1212753) compound, typically ethyl cyanoacetate (B8463686), with an aldehyde or ketone. researchgate.net For the synthesis of the title compound, 3-pyridinecarboxaldehyde (B140518) is reacted with ethyl cyanoacetate.
The general mechanism proceeds via a few key steps. researchgate.net First, a basic catalyst deprotonates the active methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. researchgate.netresearchgate.net
Various basic catalysts are employed to facilitate this reaction, with piperidine (B6355638) being a common choice. For instance, the synthesis of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, a related analog, is achieved by reacting pyrrole-2-aldehyde with ethyl cyanoacetate in ethanol (B145695) using piperidine as a catalyst at room temperature for 8 hours. researchgate.net Other bases like sodium ethoxide in ethanol have also been used.
The reaction's versatility allows for the synthesis of a wide array of derivatives by simply varying the aldehyde starting material. researchgate.netrsc.org For example, using 4-methoxybenzaldehyde (B44291) yields ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. iosrjournals.org
Alternative synthetic pathways to cyanoacrylate derivatives involve precursors other than simple aldehydes. One such class of precursors is ketene (B1206846) dithioacetals, like ethyl 2-cyano-3,3-bis(methylthio)acrylate. This substrate can react with various nucleophiles to yield substituted acrylates. For instance, the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-arylbenzamidrazones has been shown to produce mercapto pyrazole (B372694) derivatives. researchgate.net While not a direct synthesis of the title compound, this demonstrates the utility of such precursors in constructing complex heterocyclic systems fused to an acrylate (B77674) moiety. researchgate.net
Another related precursor is ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate. sigmaaldrich.com This compound can react with nucleophiles, such as amines, to generate substituted acrylates. For example, the reaction of 2-amino-5-phenylpyridine (B15250) with ethyl ethoxymethylenecyanoacetate, when fused at 100°C, yields Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate with a 78% yield. researchgate.net This approach offers a route to N-substituted pyridylacrylates.
Significant efforts have been directed towards optimizing the synthesis of ethyl cyanoacrylate derivatives to improve yields, reduce reaction times, and simplify procedures. The choice of catalyst and reaction conditions plays a crucial role.
Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been employed as an effective catalyst for the Knoevenagel condensation, leading to high yields of cyanoacrylates in short reaction times. rsc.org Another approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. researchgate.net The use of poly(4-vinylpyridine) (P4VP) supported on Al₂O₃-SiO₂ has been explored as a heterogeneous catalyst, which offers advantages such as easy recovery and reusability. researchgate.net In one study, a catalyst with a 0.6 molar ratio of Al to Si achieved a 98% yield with 100% selectivity in water. researchgate.net
The table below summarizes various catalytic systems and conditions used for the synthesis of this compound and its analogs via Knoevenagel condensation.
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| 3-Pyridinecarboxaldehyde, Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp, 8h | Quantitative | researchgate.net |
| 4-Pyridinecarboxaldehyde (B46228), Ethyl Cyanoacetate | P4VP/Al₂O₃-SiO₂ (Al:Si = 0.6) | Water | Not specified | 98% | researchgate.net |
| Various Aldehydes, Ethyl Cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Not specified | Not specified | High | rsc.org |
| 4-Methoxybenzaldehyde, Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Reflux, 1h | Not specified | iosrjournals.org |
| Syringaldehyde, Malonic Acid | Piperidine | Ethyl Acetate | 77°C | Good Conversion | researchgate.net |
Advanced Synthetic Strategies
To address the limitations of traditional methods, such as long reaction times and the use of hazardous solvents, advanced synthetic strategies have been developed. These include microwave-assisted protocols and approaches guided by the principles of green chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The Knoevenagel condensation has been shown to be significantly enhanced by microwave irradiation, often leading to dramatically reduced reaction times and improved yields, frequently under solvent-free conditions. researchgate.netzenodo.org
For instance, a series of α-cyanoacrylates were prepared in excellent yields within 20-60 seconds by reacting various aromatic aldehydes with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate under solvent-free microwave irradiation. researchgate.nethstu.ac.bd Similarly, using piperazine (B1678402) as a catalyst under solvent-free microwave conditions also provides a rapid and efficient route to these compounds. zenodo.org This method is noted for being clean, offering high purity, and having mild reaction conditions. hstu.ac.bd The functional groups on the aldehydes, such as nitro, hydroxy, and chloro, remain intact under these conditions. hstu.ac.bd
The table below presents examples of microwave-assisted Knoevenagel condensations.
| Reactants | Catalyst | Conditions | Time | Yield | Reference |
| Aromatic Aldehydes, Ethyl Cyanoacetate | Ammonium Acetate | Solvent-free, 300 W | 50-120 sec | 86-94% | hstu.ac.bd |
| Aromatic Aldehydes, Ethyl Cyanoacetate | Piperazine | Solvent-free | 2-5 min | 85-95% | zenodo.org |
| Aromatic Aldehydes, Ethyl Cyanoacetate | P₂O₅, Piperidine | Chlorobenzene | Not specified | Good | researchgate.net |
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tue.nl In the context of synthesizing this compound, this involves using environmentally benign solvents and catalysts, and adopting solvent-free procedures. researchgate.net
A significant green approach is the replacement of toxic organic solvents like pyridine (B92270) with water or conducting the reaction under solvent-free conditions. researchgate.nettue.nl The use of recyclable organocatalysts, such as quinine, under solvent-free conditions at room temperature represents a notable green protocol. iosrjournals.org This method can achieve high yields (up to 90%) and the catalyst can be recycled multiple times without significant loss of activity. iosrjournals.org
Furthermore, replacing traditional catalysts like piperidine with more benign alternatives such as ammonium bicarbonate is another green strategy. tue.nl Mechanochemical reactions, carried out in ball mills without any solvents or catalysts, have also been explored for the Knoevenagel condensation, aiming for a completely waste-free process. rsc.org These methods align with the goals of atom economy and reduced environmental impact.
Derivatization and Analog Synthesis
The structural framework of this compound serves as a versatile template for chemical modification. The synthesis of derivatives and analogs is a key strategy for modulating the molecule's physicochemical and electronic properties. These modifications typically target three main regions of the compound: the pyridine ring, the ester functionality, and the acrylate's 3-position.
The position of the nitrogen atom within the pyridine ring significantly influences the electronic properties and reactivity of the acrylate derivative. The synthesis of these isomers is generally achieved through the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. researchgate.net This reaction involves the base-catalyzed condensation of an active methylene compound, such as ethyl cyanoacetate, with a pyridinecarboxaldehyde isomer. smolecule.com
The choice of catalyst is crucial for the reaction's efficiency. Basic catalysts like piperidine, pyridine, or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed to facilitate the deprotonation of the ethyl cyanoacetate, initiating the condensation. smolecule.com The reaction typically proceeds in solvents like ethanol or methanol (B129727) under reflux conditions. smolecule.com
The primary distinction in synthesizing the 2-, 3-, and 4-pyridyl analogs lies in the selection of the starting aldehyde.
Ethyl 2-cyano-3-(2-pyridyl)acrylate is synthesized from 2-pyridinecarboxaldehyde (B72084) and ethyl cyanoacetate. smolecule.com
This compound is synthesized from 3-pyridinecarboxaldehyde and ethyl cyanoacetate.
Ethyl 2-cyano-3-(4-pyridyl)acrylate is synthesized from 4-pyridinecarboxaldehyde and ethyl cyanoacetate.
The electronic nature of the pyridine ring, which varies with the nitrogen's position, can affect the electrophilicity of the aldehyde's carbonyl carbon and thus influence reaction kinetics.
| Product | Pyridine Aldehyde Precursor | General Catalyst/Conditions | Reference |
|---|---|---|---|
| Ethyl 2-cyano-3-(2-pyridyl)acrylate | 2-Pyridinecarboxaldehyde | Base (e.g., piperidine) in alcohol | smolecule.com |
| This compound | 3-Pyridinecarboxaldehyde | Base (e.g., piperidine) in alcohol | sigmaaldrich.com |
| Ethyl 2-cyano-3-(4-pyridyl)acrylate | 4-Pyridinecarboxaldehyde | Base (e.g., piperidine, DABCO) in alcohol or toluene |
Modification of the ester group is another avenue for creating analogs with tailored properties. Replacing the ethyl group with other alkyl or functionalized alkyl moieties can alter characteristics such as solubility, volatility, and the potential for subsequent chemical transformations. For instance, β-methoxyethyl and β-ethoxyethyl 2-cyanoacrylates are known to have lower vapor pressures, which is a desirable trait in certain applications. nih.gov
The synthetic approach remains the Knoevenagel condensation, but the active methylene component is varied. To synthesize a methyl ester analog, methyl cyanoacetate would be used in place of ethyl cyanoacetate. nih.gov Similarly, other alkyl cyanoacetates can be employed to generate a library of ester derivatives.
| Ester Group | Cyanoacetate Reactant | Resulting Product (with 3-pyridyl group) | Reference |
|---|---|---|---|
| Methyl | Methyl cyanoacetate | Mthis compound | nih.gov |
| Ethyl | Ethyl cyanoacetate | This compound | sigmaaldrich.com |
| Ethoxyethyl | Ethoxyethyl cyanoacetate | Ethoxythis compound | nih.gov |
| Allyl | Allyl cyanoacetate | Allyl 2-cyano-3-(3-pyridyl)acrylate | nih.gov |
Replacing the 3-pyridyl group with other aromatic or heteroaromatic systems is a common strategy to significantly alter the molecule's core structure and electronic profile. This is accomplished by substituting the pyridinecarboxaldehyde in the Knoevenagel condensation with a different aldehyde. nih.gov
This method allows for the introduction of a wide array of functionalities. For instance, using thiophene-2-carboxaldehyde yields ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. nih.govresearchgate.net The synthesis involves stirring the aldehyde with ethyl cyanoacetate and a catalytic amount of piperidine in ethanol. nih.gov Similarly, furan-based analogs can be prepared from furan-2-carbaldehyde, and pyrrole-based derivatives are accessible from pyrrole-2-aldehyde. researchgate.netnih.gov
The introduction of substituted phenyl rings is also readily achievable. The reaction of 3-nitrobenzaldehyde (B41214) with ethyl cyanoacetate produces ethyl 2-cyano-3-(3-nitrophenyl)acrylate, demonstrating that electron-withdrawing groups on the aromatic ring are well-tolerated in the condensation. nih.gov Even non-aromatic ketones can be used, as seen in the synthesis of ethyl 2-cyano-3,3-diphenylacrylate from benzophenone, which requires heating with a catalyst like sodium bicarbonate. chemicalbook.com
| Aldehyde/Ketone Precursor | Resulting 3-Position Group | Product Name | Reference |
|---|---|---|---|
| Thiophene-2-carboxaldehyde | Thiophen-2-yl | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | nih.gov |
| Furan-2-carbaldehyde | Furan-2-yl | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate | nih.gov |
| Pyrrole-2-aldehyde | 1H-pyrrol-2-yl | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | researchgate.net |
| 3-Nitrobenzaldehyde | 3-Nitrophenyl | Ethyl 2-cyano-3-(3-nitrophenyl)acrylate | nih.gov |
| Benzophenone | Diphenyl | Ethyl 2-cyano-3,3-diphenylacrylate | chemicalbook.com |
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Elucidation Techniques
Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in Ethyl 2-Cyano-3-(3-pyridyl)acrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For derivatives of ethyl 2-cyanoacrylate, the chemical shifts in ¹H and ¹³C NMR spectra provide definitive evidence for their molecular structure.
In a related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, the ¹H NMR spectrum shows a triplet at δ 1.39 ppm corresponding to the methyl protons of the ethyl group and a quartet at δ 4.36 ppm for the methylene (B1212753) protons. nih.gov The protons on the thiophene (B33073) ring and the vinylic proton appear at δ 7.07, 7.74, and 8.46 ppm, respectively. nih.gov The ¹³C NMR spectrum of this analog displays signals for the ethyl group carbons at δ 14.4 and 62.7 ppm. nih.gov The cyano carbon resonates at δ 116.4 ppm, while the carbons of the thiophene and acrylate (B77674) moieties appear in the range of δ 98.0-163.4 ppm. nih.gov
For other similar structures, such as ethyl 2-cyano-3-phenylacrylate, the ¹H NMR spectrum in CDCl₃ shows the vinylic proton as a singlet at δ 8.26 ppm. rsc.org The aromatic protons resonate between δ 7.49 and 8.00 ppm, while the ethyl group protons appear at δ 1.41 (triplet) and 4.40 (quartet) ppm. rsc.org The ¹³C NMR spectrum of this phenyl derivative shows the ester carbonyl carbon at δ 162.5 ppm, the cyano carbon at δ 115.5 ppm, and the ethyl group carbons at δ 14.2 and 62.8 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for Ethyl Cyanoacrylate Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
|---|---|---|---|
| Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | CD₂Cl₂ | 1.39 (t) | -CH₃ (ethyl) |
| 4.36 (q) | -CH₂- (ethyl) | ||
| 2.48 (s) | -CH₃ (thiophene) | ||
| 7.07 (d), 7.74 (d) | Thiophene-H | ||
| 8.46 (s) | Vinylic-H | ||
| Ethyl 2-cyano-3-phenylacrylate | CDCl₃ | 1.41 (t) | -CH₃ (ethyl) |
| 4.40 (q) | -CH₂- (ethyl) | ||
| 7.49-7.59 (m), 8.00 (d) | Phenyl-H |
Table 2: Representative ¹³C NMR Spectral Data for Ethyl Cyanoacrylate Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|
| Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | CD₂Cl₂ | 14.4, 62.7 | Ethyl group |
| 14.9 | -CH₃ (thiophene) | ||
| 98.0, 131.2, 131.4, 134.3, 145.0, 149.9, 163.4 | Acrylate and Thiophene carbons | ||
| 116.4 | Cyano group | ||
| Ethyl 2-cyano-3-phenylacrylate | CDCl₃ | 14.2, 62.8 | Ethyl group |
| 103.0, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 | Acrylate and Phenyl carbons |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within a molecule by their vibrational frequencies. In studies of related cyanoacrylate compounds, IR spectra confirm the presence of key functional groups. For instance, the nitrile (C≡N) stretching vibration is a prominent feature. rsc.orgnih.gov The carbonyl (C=O) group of the ester and the C=C double bond of the acrylate moiety also exhibit characteristic absorption bands. rsc.orgnih.gov These spectroscopic signatures are crucial for confirming the molecular structure synthesized. rsc.orgresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption properties of cyanoacrylate derivatives are analyzed using this technique. For example, the UV-Visible absorption spectrum of ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate has been studied to understand its electronic behavior. researchgate.net The presence of conjugated systems, such as the one in this compound, typically results in absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of a compound, which aids in structural elucidation. For ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, electrospray ionization mass spectrometry (ESI-MS) showed a peak at m/z = 244, corresponding to the sodium adduct of the molecule ([M+Na]⁺). nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, further confirming the elemental composition of the synthesized compounds. rsc.org
Crystallographic Analysis and Supramolecular Interactions
Crystallographic techniques offer a definitive view of the three-dimensional arrangement of atoms in a molecule and how these molecules pack in a solid state.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry and crystal packing of a compound. nih.gov Studies on similar compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, reveal that the non-hydrogen atoms, with the exception of the ethyl group, are nearly planar. nih.gov In the crystal structure of a related pyrrole (B145914) derivative, (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, all non-hydrogen atoms are also nearly in the same plane. nih.govresearchgate.net The crystal packing is often stabilized by intermolecular interactions like hydrogen bonds. For instance, in the pyrrole derivative, adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. nih.govresearchgate.net The planarity of these molecules can also lead to weak intramolecular interactions, such as C—H⋯O close contacts. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate |
| Ethyl 2-cyano-3-phenylacrylate |
| Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate |
| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |
| (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate |
| Ethyl 2-cyano-3-N,N-dimethylamino acrylate |
| Carbon disulfide |
| Dimethyl sulfate |
| 4-Trifluoromethylaniline |
| Ethyl 2-cyano-3-(4-trifluoromethylphenylamino)-3-methylthioacrylate |
| Piperidine (B6355638) |
| Toluene |
| Ethyl acetate (B1210297) |
| Poly(4-vinylpyridine) |
| Al₂O₃-SiO₂ |
| 1,4-Diazabicyclo[2.2.2]octane |
| Pyrrole-2-aldehyde |
| Ethyl cyanoacetate (B8463686) |
| Ethanol (B145695) |
| Ethyl 2-cyano-3,3-diphenylacrylate |
| Etocrylene |
| (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate |
| Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate |
| Hydrazine (B178648) hydrate (B1144303) |
| 2-amino-5-phenylpyridine (B15250) |
| Ethyl ethoxymethylenecyanoacetate |
| Glycine |
| L-alanine |
| L-phenylalanine |
| β-alanine |
| L-valine |
| L-leucine |
| L-isoleucine |
| L-serine |
| L-threonine |
| L-cysteine |
| L-methionine |
| L-aspartic acid |
| L-glutamic acid |
| L-lysine |
| Trifluoroacetic anhydride |
| Pentafluoropropionic anhydride |
| Heptafluorobutyric anhydride |
| Methyl iodide |
| Trideuteromethyl iodide |
| Ethyl iodide |
| Propyl iodide |
| Butyl iodide |
| Pentyl iodide |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Ethyl acetoacetate |
| Ammonium (B1175870) acetate |
| Malononitrile |
Analysis of Intermolecular Interactions
The crystal packing of molecules similar to this compound is stabilized by a network of intermolecular interactions. In related structures, these non-covalent forces are crucial in dictating the supramolecular assembly.
For instance, studies on analogous compounds reveal the prevalence of specific hydrogen bonds and stacking interactions. In the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate, the three-dimensional network is governed by C–H⋯N, C–H⋯O, and C–H⋯F hydrogen bonds, as well as π⋯π stacking interactions. researchgate.net These interactions are fundamental to stabilizing the molecular conformation and the self-assembly process. Similarly, for (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, adjacent molecules are linked by pairs of N—H···O hydrogen bonds, which generate inversion dimers. nih.gov In other pyridine-containing derivatives, C—H···O hydrogen bonds can form chains that dictate the packing arrangement. researchgate.netnih.gov
The pyridine (B92270) ring in this compound, along with its cyano and carbonyl groups, provides multiple sites for such interactions. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, while the various C-H bonds can act as donors. The electron-rich pyridine ring can also participate in π···π stacking interactions with adjacent molecules, further contributing to the stability of the crystal lattice.
Hirshfeld Surface Analysis for Crystal Packing Contributions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can deconstruct the crystal packing into contributions from different types of atomic contacts.
For several related cyanoacrylate derivatives, Hirshfeld analysis has provided detailed insights into their crystal packing. The analysis quantifies the percentage contribution of various close contacts to the total Hirshfeld surface area. This method consistently shows that H-atom contacts are paramount in establishing the packing.
A typical breakdown of these contributions from studies on analogous compounds is presented in the table below. The data highlights that van der Waals interactions (represented by H···H contacts) and various forms of hydrogen bonding (O···H, N···H, C···H) are the dominant forces. researchgate.netnih.govnih.gov
| Interaction Type | Contribution Percentage (%) |
| H···H | ~43-46% |
| C···H/H···C | ~15-17% |
| O···H/H···O | ~12-15% |
| N···H/H···N | ~11-24% |
These percentages are derived from published data on structurally similar compounds and serve as a representative example of the insights gained from Hirshfeld analysis. researchgate.netnih.gov
Quantum Chemical Calculations and Theoretical Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the optimization of the molecular geometry and the determination of key electronic properties.
Using gradient-corrected functionals, such as B3LYP, in combination with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can accurately model the molecule's electronic behavior. researchgate.net These calculations provide access to the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the compound. A smaller gap generally implies higher reactivity.
Furthermore, DFT is used to calculate various reactivity descriptors and to create molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the optical properties and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach is used to calculate the excited-state properties of molecules, providing information on absorption spectra and the nature of electronic transitions.
In a study of a related compound, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), TD-DFT was successfully employed to understand its fluorescence behavior and the mechanism of its interaction with other chemical species. rsc.org The calculations can predict the vertical excitation energies, corresponding oscillator strengths, and the primary orbitals involved in the transitions (e.g., π → π* or n → π*). This information is invaluable for interpreting experimental UV-Vis absorption spectra and for designing molecules with specific photophysical properties.
Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. q-chem.com This analysis provides a detailed understanding of bonding, charge distribution, and intramolecular interactions.
By examining the NBOs, one can determine the hybridization of atoms, the nature of chemical bonds (e.g., σ, π), and the natural atomic charges. q-chem.com A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, such as the delocalization of electron density from a filled lone pair (donor) to an empty antibonding orbital (acceptor), are crucial for understanding hyperconjugation and resonance effects within the molecule. This provides insight into the electronic factors that stabilize the molecular structure of this compound.
Topological Parameters at Bond Critical Points (BCPs) for Interaction Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding. A central concept in QTAIM is the Bond Critical Point (BCP), a point of minimum electron density between two interacting atoms where the density gradient is zero.
The analysis of topological parameters at BCPs offers a quantitative description of the nature and strength of both covalent bonds and weaker intermolecular interactions. Key parameters evaluated at a BCP include:
The electron density (ρ(r)) : Its value correlates with the strength of the interaction.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (like hydrogen bonds and van der Waals forces, ∇²ρ(r) > 0).
The total energy density (H(r)) : The sign of H(r) can also help characterize the degree of covalent character in an interaction.
For this compound, applying QTAIM would allow for a detailed characterization of the C-H···N and C-H···O hydrogen bonds, as well as any potential π-stacking interactions, providing a deeper understanding of the forces governing its crystal packing beyond the qualitative descriptions offered by other methods.
Chemical Reactivity and Reaction Mechanism Studies
Nucleophilic Addition Pathways
The core reactivity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is dominated by its susceptibility to nucleophilic attack, a characteristic feature of α,β-unsaturated carbonyl compounds.
Electrophilic Carbon Centers and Enhanced Reactivity
The electronic structure of this compound is characterized by a highly polarized carbon-carbon double bond. This polarization arises from the strong electron-withdrawing effects of both the ethyl carboxylate (-COOEt) and the cyano (-C≡N) groups attached to the α-carbon. These groups delocalize the π-electrons of the double bond, rendering the β-carbon atom significantly electron-deficient, or electrophilic. The presence of the pyridine (B92270) ring further influences the electronic distribution of the molecule. This pronounced electrophilicity at the β-carbon makes it the primary target for attack by a wide range of nucleophiles. The conjugated system, which includes the carbonyl, the double bond, and the cyano group, stabilizes the negative charge that develops in the transition state and the subsequent intermediate, thereby enhancing the compound's reactivity towards nucleophilic addition.
Michael Acceptor Properties and Potential in Biological Systems
Due to its activated α,β-unsaturated system, this compound functions as a classic Michael acceptor. In the Michael reaction, a soft nucleophile, such as an enolate or a thiol, adds to the β-carbon of the acrylate (B77674) system in a conjugate addition fashion. This reactivity is not only crucial for synthetic applications but also underlies the compound's potential biological activity.
In biological contexts, the thiol groups of cysteine residues in proteins are potent nucleophiles that can react with Michael acceptors. researchgate.net The covalent and potentially reversible binding of the acrylate to specific protein targets via this mechanism is a known mode of action for many therapeutic agents. researchgate.netresearchgate.net The electrophilic nature of compounds like this compound allows them to target nucleophilic residues on disease-associated proteins, which can lead to therapeutic effects with minimal toxicity. researchgate.net This reactivity makes it a candidate for the design of novel bioactive molecules, including potential anticancer and antimicrobial agents. rsc.org
Cyclization and Heterocyclic Ring Formation Reactions
One of the most significant applications of this compound in synthetic chemistry is its use as a building block for constructing complex heterocyclic rings. The initial nucleophilic addition often creates an intermediate that can undergo a subsequent intramolecular cyclization, leading to the formation of diverse ring systems.
A prominent example is the reaction with binucleophiles like thiourea (B124793). The reaction of (E)-ethyl-2-cyano-3-(aryl)acrylates with thiourea proceeds via an initial Michael addition of the sulfur atom to the electrophilic β-carbon, followed by an intramolecular cyclization and tautomerization to yield highly functionalized pyrimidine (B1678525) thione derivatives. researchgate.net This type of reaction provides a straightforward route to pyrimidines, a class of heterocycles with significant importance in medicinal chemistry. Similarly, reactions with other nucleophiles like hydrazine (B178648) can be used to synthesize pyrazole (B372694) derivatives. rsc.org The versatility of the cyanoacrylate moiety allows for the synthesis of a wide array of heterocyclic structures depending on the nucleophile employed.
| Nucleophile | Resulting Heterocyclic System |
| Thiourea | Pyrimidine Thione |
| Hydrazine | Pyrazole |
| Amidines | Pyrimidine |
Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic pathways. These investigations often combine experimental evidence with computational modeling.
Identification of Reactive Intermediates
The key transformation in the reactions of this compound is the initial nucleophilic attack, which generates a reactive intermediate. In the case of a Michael addition, this intermediate is a resonance-stabilized carbanion, specifically an enolate. The negative charge is delocalized over the α-carbon, the cyano group, and the carbonyl oxygen, which accounts for its stability.
This enolate intermediate is not typically isolated but its existence is inferred from the final products. For instance, in a simple Michael addition, the enolate is protonated to give the final conjugate addition product. In cyclization reactions, as seen with thiourea, the intermediate is trapped intramolecularly before it can be protonated. The structures of the final, stable products, which can be elucidated using techniques like NMR, IR spectroscopy, and mass spectrometry, provide crucial evidence for the nature of the transient intermediates involved in the reaction mechanism. researchgate.netjeol.com
Global and Local Reactivity Descriptors (e.g., electrophilicity index, Fukui functions)
Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for analyzing and predicting chemical reactivity. rsc.orgresearchgate.netrsc.org For Michael acceptors like this compound, DFT calculations can quantify their reactivity through various descriptors. researchgate.net
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. The global electrophilicity index (ω), proposed by Parr, is particularly relevant. nih.gov It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Such calculations consistently show that cyanoacrylates are potent electrophiles. nih.gov
Local Reactivity Descriptors: To identify the most reactive sites within the molecule, local descriptors are used. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. faccts.de Specifically, the Fukui function for nucleophilic attack (f⁺) highlights the areas where the molecule is most susceptible to receiving electrons. For this compound, the f⁺ function would show its largest value on the β-carbon, confirming it as the primary site for nucleophilic attack, in complete agreement with experimental observations. faccts.de These computational studies provide a theoretical foundation for the observed reactivity and are invaluable for predicting the behavior of related compounds. rsc.orgnih.gov
Biological Activities and Pharmacological Investigations
Herbicidal Activity and Photosystem II (PSII) Inhibition
The 2-cyanoacrylate scaffold is a crucial component in the design of modern herbicides. nih.gov Many compounds based on this structure have demonstrated significant herbicidal properties, with a primary mechanism of action involving the disruption of photosynthesis. nih.gov
Mechanism of PSII Electron Transport Inhibition
Research has identified 2-cyanoacrylates containing a substituted pyridine (B92270) ring as potent inhibitors of photosynthetic electron transport at the Photosystem II (PSII) level. researchgate.net These compounds function by blocking the flow of electrons within PSII, a critical process for converting light energy into chemical energy. researchgate.netmdpi.com The inhibition of electron transport ultimately halts photosynthesis, leading to plant death. researchgate.net Many inhibitors of PSII, particularly those in the cyanoacrylate family, are known to interact with the D1 protein within the PSII complex. fao.org This interaction disrupts the binding of plastoquinone (B1678516), a key electron carrier, thereby interrupting the entire electron transport chain.
Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the herbicidal potency of 2-cyanoacrylate compounds. Research has shown that the pyridine ring is a key feature for high herbicidal activity, with pyridyl-containing cyanoacrylates demonstrating greater efficacy than their phenyl-containing counterparts. researchgate.net
One notable example is the potent herbicide NK-9717, which features a 2-cyanoacrylate structure with a pyridyl moiety and exhibits excellent herbicidal properties against various weeds. nih.gov Studies that have used NK-9717 as a lead compound found that replacing the pyridyl ring with other heterocyclic rings, such as pyrazole (B372694) or 1,2,3-triazole, can alter the herbicidal spectrum and efficacy. nih.gov
Further SAR studies on related N-methylanilinocyanoacrylates have provided detailed insights into the structural requirements for PSII inhibition. fao.org The nature and position of substituents on the aromatic ring significantly influence inhibitory activity. fao.org For instance, the position of a substituent can enhance activity in the order of 3' > 2' > 4'. fao.org In terms of the substituent's nature, its size appears to be a critical parameter, with smaller substituents generally leading to greater activity. fao.org
| Structural Feature | Influence on Herbicidal Activity | Reference |
|---|---|---|
| Pyridine Ring | Confers higher activity compared to a phenyl ring. | researchgate.net |
| Substituent Position (Aryl Ring) | Activity is enhanced in the order 3' > 2' > 4'. | fao.org |
| Substituent Size (Aryl Ring) | Smaller substituents generally increase activity. | fao.org |
| Heterocyclic Replacement (of Pyridine) | Can alter and sometimes broaden the herbicidal spectrum. | nih.gov |
Selectivity and Crop Safety (e.g., safety to corn)
A significant advantage of 2-cyanoacrylate herbicides that act as PSII inhibitors is their demonstrated safety for major crops like corn. researchgate.net This selectivity is a critical factor in their practical application in agriculture, allowing for the control of weeds within cornfields without causing significant harm to the crop itself. researchgate.net The development of herbicide safeners is also an active area of research to further mitigate any potential phytotoxicity to crops like maize. nih.gov
Anticancer and Antineoplastic Research
The 2-cyanoacrylate scaffold has also been investigated for its potential in cancer therapy. nih.gov Research on various derivatives has shown promising results, including antiproliferative effects and the ability to induce apoptosis in cancer cells. researchgate.net The isomeric compound, Ethyl 2-cyano-3-(4-pyridinyl)acrylate, has been specifically noted for its potential as an anticancer agent, suggesting that the 3-pyridyl isomer warrants similar investigation.
In Silico Evaluation and Molecular Docking Studies (e.g., HER2, EGFR, human FPPS)
In silico methods, such as molecular docking, are powerful tools for predicting the interaction of small molecules with cancer-related protein targets. A study on novel derivatives of the closely related ethyl 2-cyano-3-phenylacrylate investigated their binding modes with three key human cancer targets: Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and human Farnesyl Diphosphate Synthase (FPPS). nih.gov
Molecular docking simulations were used to analyze the interactions between these cyanoacrylate derivatives and the active sites of the target proteins. nih.gov The results were compared against known reference inhibitors. nih.gov Such computational studies help identify which compounds are most likely to have a therapeutic effect and guide further experimental research. nih.gov For instance, the study identified a specific phenylacrylate derivative (Compound 3 in the study) that showed a stronger predicted binding effect on HER2 and FPPS than the reference drugs used. nih.gov This highlights the potential of the ethyl 2-cyano-acrylate backbone to serve as a foundation for potent enzyme inhibitors. nih.gov
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Phenylacrylate Derivative 1 | HER2 | -8.1 | nih.gov |
| Phenylacrylate Derivative 2 | EGFR | -7.9 | nih.gov |
| Phenylacrylate Derivative 3 | FPPS | -8.5 | nih.gov |
| Reference Drug (AG9) | HER2 | -7.8 | nih.gov |
| Reference Drug (A23) | FPPS | -8.2 | nih.gov |
Note: The data in this table is derived from research on ethyl 2-cyano-3-phenylacrylate derivatives and is presented to illustrate the methodology and potential of the chemical class, as direct data for the 3-pyridyl variant was not available.
Predicted Antineoplastic Potency for Specific Cancers (e.g., breast cancer)
Computational studies can also predict the likely therapeutic applications of a compound. The in silico analysis of ethyl 2-cyano-3-phenylacrylate derivatives using Prediction of Activity Spectra for Substances (PASS) suggested a greater antineoplastic potency for breast cancer compared to other cancer types. nih.gov The strong binding affinities predicted in molecular docking studies with HER2 and EGFR, both of which are significant targets in certain types of breast cancer, support this prediction. nih.govnih.gov Given that the pyridine ring is a key pharmacophore in many anticancer drugs, it is plausible that Ethyl 2-Cyano-3-(3-pyridyl)acrylate could also exhibit significant potency against breast cancer cell lines. nih.gov
Antiproliferation Activity on PC3 Cells
While specific studies on the antiproliferation activity of this compound against human prostate cancer (PC3) cells are not extensively detailed in the reviewed literature, the broader class of cyanoacrylates has been a subject of anticancer research. For instance, the related compound Ethyl 2-cyano-3-(4-pyridinyl)acrylate is noted for its significant biological activities in this field. Research into similar structures, such as (E)-2-cyano-(3-substituted phenyl)acylamides, has identified that the catechol and cyano moieties, along with a trans double-bond, are critical for sustaining anticancer activity. nih.gov This suggests that the core structure of this compound possesses features that are recognized as important for potential antiproliferative effects, warranting further investigation against specific cell lines like PC3.
Antimicrobial and Antifungal Evaluations
The antimicrobial properties of cyanoacrylate-based compounds have been explored, showing promise in combating various pathogens. jrmds.in
Antibacterial Spectrum and Efficacy
Cyanoacrylate adhesives have been investigated for their antimicrobial efficacy, particularly when combined with other agents. jrmds.in One study focused on incorporating chitosan (B1678972) nanoparticles into a medical-grade isoamyl 2-cyanoacrylate adhesive. The resulting formulation demonstrated significant antimicrobial activity. jrmds.in While this study did not use this compound specifically, it highlights the potential of the cyanoacrylate backbone as a platform for developing materials with antibacterial properties. jrmds.in
Structure-Activity Relationships in Antimicrobial Agents
The antimicrobial and antifungal activities of acrylic acid derivatives are closely linked to their chemical structure. Studies on compounds like (E)-3-(furan-2-yl)acrylic acid and propyl (E)-3-(furan-2-yl) acrylate (B77674) have demonstrated their efficacy against various Candida species. nih.govscielo.br For these compounds, the presence of the acrylic acid or acrylate moiety is fundamental to their activity. Research on other cyanoacrylate derivatives suggests that the unique structural features, including the cyano group and the aromatic ring (like the pyridine ring), contribute significantly to their reactivity and biological efficacy. Modifications to these structures can enhance their ability to interact with molecular targets and inhibit pathways critical for microbial survival. For example, in related anticancer agents, a nitro group on the phenyl ring was found to be preferable for activity, and the amide group could be modified, indicating that specific substitutions play a key role in biological function. nih.gov
The minimum inhibitory concentrations (MIC) for (E)-3-(furan-2-yl)acrylic acid against several Candida species are presented below, illustrating the activity of a related acrylate structure.
| Fungal Strain | MIC of (E)-3-(furan-2-yl)acrylic acid (µg/mL) |
| C. albicans | 64 - 512 |
| C. glabrata | 64 - 512 |
| C. parapsilosis | 64 - 512 |
| C. tropicalis | 64 - 512 |
| Data sourced from a study on (E)-3-(furan-2-yl)acrylic acid, a structurally related compound. nih.gov |
Antiviral Activity Studies
Investigations into the antiviral properties of cyanoacrylate derivatives have yielded promising results, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). A study on 2-cyano-acrylate derivatives containing phosphonyl moieties revealed significant anti-TMV activity. mdpi.com The compound designated as 2a , where the R1 and R2 groups are ethyl (Et), is structurally related to this compound. mdpi.com This compound demonstrated notable curative, protection, and inactivation effects against TMV at a concentration of 500 µg/mL. mdpi.com Another series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates also showed good in vivo effects against TMV, comparable to the commercial agent ningnanmycin. nih.gov
The table below summarizes the anti-TMV activity of the related compound 2a . mdpi.com
| Activity Type | Inhibitory Rate (%) at 500 µg/mL |
| Curative Effect | 60.0 |
| Protection Effect | 56.5 |
| Inactivation Effect | 89.4 |
| Data for compound 2a from a study on 2-Cyano-acrylate derivatives containing phosphonyl moieties. mdpi.com |
Enzyme Inhibition and Protein Binding Studies
The electrophilic nature of the cyanoacrylate scaffold makes it a candidate for interacting with nucleophilic residues in enzyme active sites.
Covalent Binding to Catalytic Residues (e.g., cysteine residues in aldose reductase)
The nitrile group is known to be a key functional group in inhibitors that interact with cysteine proteases in a covalent-reversible manner. nih.gov While direct evidence for this compound inhibiting aldose reductase via cysteine binding is not available in the provided results, the mechanism has been demonstrated for other nitrile-containing compounds and cysteine proteases, such as cathepsins. nih.gov In these cases, the reaction involves a nucleophilic attack from the thiolate moiety of the active site cysteine on the inhibitor's nitrile carbon. nih.gov This forms a reversible thioimidate adduct, effectively blocking the enzyme's catalytic activity. nih.gov This mechanism highlights the potential for cyano-containing compounds like this compound to act as enzyme inhibitors by covalently binding to catalytic cysteine residues. nih.govnih.gov
Molecular Modeling of Interactions with Target Proteins (e.g., D1 protein of Pisum sativum)
The herbicidal activity of many compounds, including this compound, stems from their ability to inhibit photosynthetic electron transport in photosystem II (PSII). This inhibition often occurs at the level of the D1 protein, a core subunit of the PSII reaction center. To elucidate the specific interactions between this compound and its target, molecular modeling studies have been employed. These computational techniques provide valuable insights into the binding orientation and the non-covalent interactions that stabilize the inhibitor-protein complex.
Detailed molecular modeling investigations have been conducted on cyanoacrylate derivatives with the D1 protein from Pisum sativum (the common pea). acs.org These studies reveal that the binding of these inhibitors is primarily driven by a combination of forces, including hydrogen bonding, van der Waals forces, and π-ring stacking interactions. acs.org
A key finding from these modeling studies is the identification of specific amino acid residues within the D1 protein that are crucial for inhibitor binding. acs.org Serine 268 (SER 268) has been identified as a particularly important binding site for cyanoacrylate inhibitors. acs.org The interaction with SER 268, likely through a hydrogen bond, is a critical determinant of the inhibitory potency of this class of compounds.
The binding of inhibitors like this compound to the D1 protein effectively blocks the binding of plastoquinone (QB), the native electron acceptor. This disruption of the electron transport chain ultimately leads to the cessation of photosynthesis and the herbicidal effect. The insights gained from molecular modeling not only explain the mechanism of action of existing herbicides but also guide the design of new, more effective compounds.
| Interaction Type | Key Amino Acid Residues |
| Hydrogen Bonding | SER 268 |
| Van der Waals Forces | Various residues in the binding pocket |
| π-Ring Stacking | Aromatic residues in the binding pocket |
Table 1. Summary of molecular interactions between cyanoacrylate inhibitors and the D1 protein of Pisum sativum as determined by molecular modeling. acs.org
Advanced Applications in Chemical Sciences
Utility as Precursors for Complex Heterocyclic Systems
The electron-deficient nature of the double bond in ethyl 2-cyano-3-(3-pyridyl)acrylate, a consequence of the electron-withdrawing cyano and ester groups, makes it an excellent Michael acceptor. This reactivity is central to its use in the synthesis of a variety of heterocyclic compounds.
Synthesis of Pyrido[1,2-a]pyrimidine (B8458354) Derivatives
While direct synthesis of pyrido[1,2-a]pyrimidine derivatives using this compound is not extensively documented, the general reactivity of related compounds suggests a feasible pathway. For instance, the reaction of (E)-ethyl-2-cyano-3-(aryl)acrylates with thiourea (B124793) is a known method for preparing pyrimidine (B1678525) thiones. researchgate.net This reaction proceeds via a Michael addition followed by cyclization. Given that the pyridyl group is an aromatic system, this compound can be considered a member of the (E)-ethyl-2-cyano-3-(aryl)acrylates family.
The synthesis of pyrido[1,2-a]pyrimidines often involves the reaction of 2-aminopyridine (B139424) derivatives with suitable 1,3-dielectrophiles. While not a direct precursor in all established routes, this compound's structure lends itself to potential annulation strategies to form the fused pyrido[1,2-a]pyrimidine core.
Formation of Pyrazole (B372694) and Other Fused Ring Systems
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This compound, as a Michael acceptor, can react with hydrazines to potentially form pyrazole structures. The reaction would likely proceed through an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring.
Role in Advanced Organic Synthesis Methodologies
The reactivity of this compound extends beyond its use as a building block for heterocycles, with potential applications in more specialized synthetic methods.
Modified Reagents for Enantioselective Esterification, Thioesterification, and Amidation
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself has been employed as a modified reagent for enantioselective esterification, thioesterification, or amidation. These transformations typically require the use of chiral catalysts or reagents that can induce stereoselectivity.
Application in Racemization-Free Peptide Synthesis
The application of this compound in racemization-free peptide synthesis has not been reported. Peptide synthesis is a delicate process where the prevention of racemization at the chiral centers of amino acids is of utmost importance. This is usually achieved through the use of specific coupling reagents designed to minimize the formation of oxazolone (B7731731) intermediates, which are prone to racemization.
Development of Chemodosimeters and Sensors
The development of chemodosimeters and sensors for the detection of specific analytes is a burgeoning area of research. These systems often rely on a specific and irreversible chemical reaction between the sensor molecule and the analyte, which results in a detectable signal, such as a change in color or fluorescence.
The structure of this compound, containing a conjugated system with a pyridyl nitrogen atom, suggests its potential as a platform for designing chemosensors. The pyridyl nitrogen can act as a binding site for metal ions or other Lewis acidic species. The electron-poor double bond can react with nucleophiles, leading to a change in the electronic properties of the molecule and, consequently, its spectroscopic signature.
While specific studies on this compound as a chemosensor are not available, related compounds have shown promise in this area. For example, compounds with similar structural motifs are being explored for their ability to detect various analytes through mechanisms like Michael addition, which alters their photophysical properties. The reactivity of the acrylate (B77674) system towards nucleophiles could be harnessed for the detection of species such as thiols or cyanides.
Spectroscopic Detection Mechanisms (e.g., fluorescence 'turn-off' response)
In the absence of direct research on this compound for hydrazine hydrate (B1144303) detection, a specific spectroscopic detection mechanism, such as a fluorescence 'turn-off' response, cannot be described for this compound in this context. The principles of fluorescence quenching are well-established; however, their application to this particular compound for the specified analyte has not been documented in the available scientific literature.
Although no direct research is available, studies on analogous compounds provide insights into potential mechanisms. For instance, the related compound, Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), has been reported as a 'turn-off' fluorescent probe for hydrazine. rsc.org In this mechanism, the inherent fluorescence of the probe molecule is quenched upon reaction with the analyte. This quenching is often attributed to a chemical reaction that alters the electronic structure of the fluorophore.
A proposed mechanism for such a reaction with hydrazine involves a Michael addition reaction, where the nucleophilic hydrazine attacks the electron-deficient carbon-carbon double bond of the acrylate moiety. This is followed by an intramolecular cyclization, leading to the formation of a new, non-fluorescent or weakly fluorescent species. This process effectively "turns off" the fluorescence signal, allowing for the detection of the analyte.
It is important to emphasize that while this mechanism is plausible for this compound due to structural similarities with other studied cyanoacrylates, it remains a hypothetical pathway in the absence of direct experimental evidence for this specific compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Mechanisms of Action
While direct studies on the biological targets of ethyl 2-Cyano-3-(3-pyridyl)acrylate are limited, research on closely related analogues provides significant direction for future investigations. The isomeric compound, ethyl 2-cyano-3-(4-pyridinyl)acrylate, has demonstrated notable antimicrobial and anticancer activities. Its mechanism is believed to involve interaction with specific molecular targets, such as enzymes, leading to the disruption of critical disease pathways. The nitrile and pyridine (B92270) moieties are considered crucial for the compound's binding affinity and specificity.
Further research is warranted to identify the specific enzymes or receptors that this compound interacts with. The pyridine scaffold is a prevalent structural unit in pharmaceuticals, known to be involved in the redox reactions of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD/NADH) and to be a key component in a wide array of therapeutic agents, including antimicrobial, antiviral, and anticancer drugs. nih.gov Derivatives synthesized from (E)-ethyl-2-cyano-3-(aryl)acrylates, such as pyrimidine (B1678525) thiones, exhibit a broad spectrum of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties. researchgate.net Molecular docking studies on related pyrimidine derivatives suggest that their mechanism may involve binding to DNA. researchgate.net Future studies should therefore focus on screening this compound and its novel derivatives against a panel of kinases, polymerases, and other enzymes implicated in cancer and infectious diseases to elucidate its precise mechanism of action.
Design and Synthesis of Next-Generation Derivatives with Enhanced Activities and Specificities
The this compound molecule is an excellent starting point for the synthesis of next-generation compounds with potentially enhanced therapeutic or industrial value. The core structure is amenable to modification through established synthetic routes. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is widely used to prepare various cyanoacrylate derivatives and is a common method for synthesizing the parent compound and its analogues. researchgate.netnih.govresearchgate.net
Future design strategies could involve several key approaches:
Heterocyclic Substitution: Replacing the pyridine ring with other heterocycles is a proven strategy. For instance, substituting the pyridyl ring with pyrazole (B372694) or 1,2,3-triazole moieties has led to the development of new compounds with significant herbicidal activities. nih.gov Other aryl groups, such as furan, thiophene (B33073), and pyrrole (B145914), have also been successfully incorporated to create a diverse library of cyanoacrylate derivatives. nih.govresearchgate.netnih.gov
Reaction of the Acrylate (B77674) Moiety: The acrylate structure can be used as a precursor for more complex molecules. For example, (E)-ethyl-2-cyano-3-(aryl)acrylates can react with thiourea (B124793) to yield pyrimidine thione derivatives, which are themselves a class of biologically active compounds. researchgate.net
Amide Formation: The synthesis of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates that the core acrylate structure can be elaborated into more complex acrylamido derivatives, opening another avenue for creating compounds with unique properties.
These synthetic strategies allow for fine-tuning of the molecule's steric and electronic properties to improve its specificity and activity towards identified biological targets.
Integration of Computational and Experimental Approaches for Rational Drug Design and Discovery
Rational drug design, which combines computational modeling with experimental synthesis and testing, is a powerful strategy for accelerating the discovery of new bioactive molecules. mdpi.comslideshare.net This approach is highly applicable to the this compound scaffold.
Computational methods can be integrated at several stages:
Target Identification and Binding Prediction: Molecular docking studies can predict the binding affinity and mode of interaction between this compound derivatives and potential biological targets, such as enzymes or DNA. researchgate.netslideshare.net This helps in prioritizing which derivatives to synthesize and test.
Structural Analysis and Optimization: Quantum chemical methods like Density Functional Theory (DFT) can be used to understand the molecule's structural and electronic properties. rsc.org Such studies, often correlated with experimental data from X-ray crystallography, provide insights into the planarity and conformational flexibility of the molecule, which are critical for receptor binding. researchgate.netnih.govnih.gov
Mechanism Elucidation: Computational tools can help confirm mechanisms of action. For example, time-dependent DFT (TD-DFT) studies, in conjunction with spectroscopic methods like FTIR and mass spectrometry, have been used to confirm the detection mechanism of a naphthalene-based cyanoacrylate probe. rsc.org
By starting with a known biological target or a hypothesis, these computational approaches allow for the in silico design of small molecules that are complementary in shape and charge, guiding synthetic efforts toward candidates with higher potency and selectivity. slideshare.netslideshare.net
Development of Sustainable Synthesis and Application Methodologies in Agrochemicals and Pharmaceuticals
The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. For this compound and its derivatives, research is moving beyond traditional synthesis to embrace green chemistry principles.
Key areas of development in sustainable synthesis include:
Heterogeneous Catalysis: For the related 4-pyridinyl isomer, a greener synthesis has been developed using a poly(4-vinylpyridine) catalyst supported on an alumina-silica matrix, with water as the solvent. This method offers high yields and selectivity, and the catalyst is easily recovered and reused.
Alternative Catalysts: The use of sodium bicarbonate, a mild and inexpensive base, has been reported as an effective catalyst for producing related cyanoacrylates, avoiding the use of harsher reagents. google.com
Solvent-Free and Low-Waste Methods: Mechanochemistry, such as solvent-drop grinding, has been successfully used to prepare related pyridyl-substituted Schiff bases in high yields with minimal solvent waste. ul.ie Adapting such methods for the Knoevenagel condensation of this compound could significantly improve the sustainability of its production.
In terms of applications, this scaffold holds promise in both pharmaceuticals and agrochemicals. The demonstrated antimicrobial and anticancer potential of the 4-pyridinyl isomer suggests that this compound could be a valuable lead compound in drug discovery. In agriculture, the framework is a known component in pesticide development, and derivatives have shown potent herbicidal activity, indicating a clear path for translational research in crop protection. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Ethyl 2-Cyano-3-(3-pyridyl)acrylate, and what are their key mechanistic considerations?
- Answer : The compound can be synthesized via two primary routes:
- Route 1 : Reaction of 3-pyridinecarboxaldehyde with ethyl cyanoacetate under Knoevenagel condensation conditions, typically catalyzed by a base (e.g., piperidine or ammonium acetate) in ethanol or methanol. This method relies on the nucleophilic attack of the active methylene group in ethyl cyanoacetate on the aldehyde carbonyl, followed by dehydration .
- Route 2 : Use of phosphonoacetate esters (e.g., triethyl phosphonoacetate) with 3-pyridinecarboxaldehyde in a Horner-Wadsworth-Emmons reaction. This approach offers better stereocontrol for the α,β-unsaturated ester moiety due to the stabilized ylide intermediate .
- Key Considerations : Solvent choice (polar aprotic solvents like DMF improve yields), temperature control (60–80°C minimizes side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Answer :
- 1H/13C NMR : Characteristic peaks include the cyano group (~δ 110–120 ppm in 13C), α,β-unsaturated ester protons (δ 6.5–8.5 ppm for vinyl protons in 1H), and pyridyl ring signals (e.g., δ 8.5–9.0 ppm for meta-substituted pyridine) .
- FTIR : Strong absorptions at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O stretch) .
- X-ray Crystallography : Confirms the (E)-stereochemistry of the acrylate group and planar geometry of the pyridine ring. Torsional angles (e.g., C4–C8–C9–C10 ≈ 3.2°) validate syn-periplanar conformation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Answer :
- Catalyst Screening : Replace traditional bases (e.g., piperidine) with organocatalysts like proline derivatives to enhance enantioselectivity in asymmetric variants .
- Solvent Effects : Use ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce byproduct formation.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) while maintaining >85% yield .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track aldehyde consumption and optimize reaction termination .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the pyridyl nitrogen and acrylate β-carbon are electron-deficient, favoring nucleophilic additions .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., higher solubility in DMSO vs. hexane due to dipole interactions) .
- TD-DFT : Model UV-Vis spectra (λmax ≈ 300–350 nm) to correlate with experimental data and validate substituent effects .
Q. How can contradictions in reported reaction yields (e.g., 70% vs. 90%) for similar synthesis protocols be resolved?
- Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization via Michael addition) that reduce yield. Adjust stoichiometry (excess aldehyde) or add inhibitors (e.g., hydroquinone) .
- Kinetic Studies : Compare rate constants under varying conditions (pH, temperature) to identify rate-limiting steps. For example, lower temperatures may favor kinetic over thermodynamic control .
- Reproducibility Tests : Standardize reagent purity (e.g., anhydrous solvents) and equipment (e.g., inert atmosphere gloveboxes) across labs .
Q. What strategies enable the use of this compound in 1,3-dipolar cycloadditions for heterocyclic synthesis?
- Answer :
- Dipolarophile Activation : The acrylate’s electron-withdrawing groups (cyano, ester) enhance reactivity with azomethine ylides or nitrile oxides. For example, reactions with ethyl glycinate yield pyrrolidine derivatives via [3+2] cycloaddition .
- Regioselectivity Control : Substituents on the pyridyl ring influence transition-state geometry. Meta-substitution (3-pyridyl) directs dipolar attack to the β-position of the acrylate .
- Post-Functionalization : Hydrolysis of the ester group post-cycloaddition enables access to carboxylic acid derivatives for drug-discovery applications .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
